3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde
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Overview
Description
3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that contains both bromine and chlorine substituents on an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde typically involves the formation of the oxazole ring followed by the introduction of the bromine and chlorine substituents. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-bromoaniline with chloroacetyl chloride can form an intermediate, which upon cyclization yields the desired oxazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of substituted oxazole derivatives.
Oxidation: Formation of 3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-carboxylic acid.
Reduction: Formation of 3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-methanol.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and chlorine substituents can influence the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-methanol
- 3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-carboxylic acid
- 3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-amine
Uniqueness
3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde is unique due to the presence of both bromine and chlorine substituents on the oxazole ring, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
3-(2-bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO2/c11-8-4-2-1-3-6(8)9-7(5-14)10(12)15-13-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQXXXSKWCILTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2C=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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